molecular formula C15H14N2O4 B13747727 N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide CAS No. 1017319-85-5

N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide

Cat. No.: B13747727
CAS No.: 1017319-85-5
M. Wt: 286.28 g/mol
InChI Key: IQIXCWQBVBEBGJ-UHFFFAOYSA-N
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Description

N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is an acetamide derivative featuring a diarylmethyl scaffold, where a central methylene bridge connects a 2-hydroxyphenyl group and a 4-nitrophenyl moiety. The acetamide functional group (-NHCOCH₃) is attached to the methylene carbon. This compound’s structure combines electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, which influence its physicochemical properties and biological interactions.

Properties

CAS No.

1017319-85-5

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[(2-hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C15H14N2O4/c1-10(18)16-15(13-4-2-3-5-14(13)19)11-6-8-12(9-7-11)17(20)21/h2-9,15,19H,1H3,(H,16,18)

InChI Key

IQIXCWQBVBEBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide typically involves the reaction of 2-hydroxyacetophenone with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting potential for developing new antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
3hS. aureus2
3jE. faecium2
7S. aureus1

1.2 Anticancer Properties

This compound has also been investigated for its anticancer effects. Case studies have shown that modifications to the compound can enhance its cytotoxicity against various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The incorporation of specific phenolic groups has been linked to increased apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Material Science

2.1 Polymer Synthesis

The compound's ability to act as a coupling agent in polymer synthesis has been documented. It can enhance the mechanical properties of polymers by improving interfacial adhesion between different phases. Studies have demonstrated that incorporating this compound into polymer matrices results in improved tensile strength and thermal stability .

Polymer TypeImprovement Observed
PolyurethaneIncreased tensile strength
PolyesterEnhanced thermal stability

Environmental Applications

3.1 Bioremediation

This compound has shown promise in bioremediation processes due to its ability to interact with various pollutants. It can facilitate the breakdown of hazardous compounds in contaminated soils and water systems, contributing to environmental cleanup efforts. Research indicates that the compound can enhance microbial degradation rates of certain pollutants, making it a valuable tool in environmental management strategies .

Mechanism of Action

The mechanism of action of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide and Analogs

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
This compound C₁₅H₁₄N₂O₄ 2-OH, 4-NO₂ on phenyl; acetamide Under investigation (potential antimicrobial/anti-inflammatory) Diarylmethyl scaffold; dual electronic effects
N-(2-Hydroxy-4-nitrophenyl)acetamide C₈H₈N₂O₄ 2-OH, 4-NO₂ on single phenyl Antimicrobial, analgesic Planar structure; strong H-bonding
N-(4-Methoxy-2-nitrophenyl)acetamide C₉H₁₀N₂O₄ 4-OCH₃, 2-NO₂ on phenyl Antimicrobial, anti-inflammatory Methoxy enhances lipophilicity
N-(4-Hydroxy-2-nitrophenyl)acetamide C₈H₈N₂O₄ 4-OH, 2-NO₂ on phenyl Antioxidant Altered H-bonding network vs. 2-OH isomer
N-(2-Methoxy-4-nitrophenyl)acetamide C₉H₁₀N₂O₄ 2-OCH₃, 4-NO₂ on phenyl Environmental toxicology studies Reduced H-bonding vs. hydroxyl analog
N-(4-Fluoro-2-methyl-6-nitrophenyl)acetamide C₉H₉FN₂O₄ 4-F, 6-NO₂, 2-CH₃ on phenyl Antibacterial (drug-resistant strains) Halogen enhances bioactivity

Substituent Position and Electronic Effects

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in this compound increases solubility in polar solvents and enhances interactions with biological targets (e.g., enzymes) via H-bonding. Methoxy derivatives (e.g., N-(4-Methoxy-2-nitrophenyl)acetamide) exhibit greater lipophilicity, improving membrane permeability but reducing H-bonding capacity .
  • Nitro Group Positioning : Para-nitro groups (as in the target compound) stabilize negative charge through resonance, whereas ortho-nitro groups (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide) create steric hindrance, affecting molecular planarity and receptor binding .

Physicochemical Properties

  • Solubility : The hydroxyl group improves aqueous solubility compared to methoxy or methyl derivatives. For instance, N-(2-Hydroxy-4-nitrophenyl)acetamide is more water-soluble than its methoxy analog .
  • Stability : Nitro groups in para positions (as in the target compound) enhance thermal stability due to resonance delocalization, whereas ortho-nitro analogs are prone to photodegradation .

Biological Activity

N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article compiles and summarizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound (C15H14N2O4) features a complex structure that contributes to its biological properties. The compound exhibits different degrees of planarity compared to its isomers, influencing its interaction with biological systems. The presence of hydroxyl and nitro groups enhances its reactivity and potential for hydrogen bonding, which may play crucial roles in its biological effects .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study where the compound was tested against oxidative stress in animal models, it demonstrated the ability to reduce markers of renal injury, such as serum urea and creatinine levels. This suggests that the compound may protect against oxidative damage in tissues .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In glycerol-induced acute kidney injury models, this compound decreased the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This anti-inflammatory effect was further enhanced when the compound was formulated with gold nanoparticles, indicating improved efficacy through nanoparticle conjugation .

3. Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of this compound. It has been shown to exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition of microbial growth .

Case Studies

Study 1: Renal Protection in Animal Models

  • Objective: To evaluate the protective effects of this compound on renal function.
  • Method: Mice were treated with glycerol to induce acute kidney injury, followed by administration of the compound.
  • Findings: Significant reductions in serum creatinine levels were observed, alongside histological improvements in kidney tissue, suggesting protective effects against renal damage .

Study 2: Antimicrobial Efficacy

  • Objective: To investigate the antimicrobial activity of this compound.
  • Method: The compound was tested against a panel of bacterial strains.
  • Findings: It demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Research Findings Summary Table

Biological ActivityObservationsReferences
AntioxidantReduced oxidative markers in kidney injury models
Anti-inflammatoryDecreased COX-2 and iNOS expression
AntimicrobialModerate activity against Gram-positive/negative bacteria

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